molecular formula C14H20ClN3 B1354419 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride CAS No. 317806-86-3

3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride

Cat. No. B1354419
M. Wt: 265.78 g/mol
InChI Key: OKHVHZRMWCZFFO-UHFFFAOYSA-N
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Description

  • IUPAC Name : tert-butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate hydrochloride

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butylamine, p-tolylhydrazine, and an appropriate carbonyl compound (such as tert-butyl isocyanate) to form the pyrazole ring. The subsequent addition of hydrochloric acid yields the hydrochloride salt .


Molecular Structure Analysis

The molecular structure consists of a pyrazole ring with a tert-butyl group, a p-tolyl group, and an amino group attached. The tert-butyl and p-tolyl substituents contribute to its steric and electronic properties .


Chemical Reactions Analysis

  • Protodeboronation : It can undergo protodeboronation reactions with boronic esters .
  • C–P(iii) Cross-Coupling : It reacts with aryl or heteroaryl halides in the presence of Pd(OAc)2/DPPF catalysts to form P-chiral (aryl-) and (heteroaryl)-(tert-butyl)methylphosphines .

Physical And Chemical Properties Analysis

  • Molar Volume : 186.3±5.0 cm³

Scientific Research Applications

Pyrazole Protecting Group

3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride is explored as a protective group in pyrazole chemistry. Pollock and Cole (2014) discuss its use in the preparation of various pyrazole derivatives, highlighting the importance of pyrazole protection, single-step preparation, and safe waste disposal methods in organic synthesis (Pollock & Cole, 2014).

Synthesis Methodologies

Diana Becerra and colleagues (2021) report an efficient one-pot synthesis method for a derivative of 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride, emphasizing its operational ease and short reaction time, which is significant in the synthesis of valuable pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).

Catalysis in Polymerization

Matiwane, Obuah, and Darkwa (2020) explored zinc complexes derived from pyrazolyl compounds, including derivatives of 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride, as catalysts for copolymerization processes. This highlights its potential use in polymer chemistry and material science applications (Matiwane, Obuah, & Darkwa, 2020).

NMR Spectroscopy and Reactivity

The reactivity and NMR spectroscopic properties of compounds related to 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride have been studied by Herberhold et al. (1997). This research provides insights into the molecular interactions and reactivity of these compounds, crucial for further chemical applications (Herberhold, Tröbs, Zhou, & Wrackmeyer, 1997).

Regioselectivity and Reaction Media

A study by Martins et al. (2012) focuses on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, related to the main compound, to understand the impact of reaction media on regioselectivity. This research is relevant to enhancing the efficiency of pyrazole synthesis (Martins et al., 2012).

Safety And Hazards

  • Precautionary Statements : Avoid inhalation, contact with eyes, and skin contact. Use in a well-ventilated area .

properties

IUPAC Name

5-tert-butyl-2-(4-methylphenyl)pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.ClH/c1-10-5-7-11(8-6-10)17-13(15)9-12(16-17)14(2,3)4;/h5-9H,15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHVHZRMWCZFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475358
Record name 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride

CAS RN

317806-86-3
Record name 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-aminehydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of pivaloylacetonitrile (750 g, 6.0 mol) and p-tolylhydrazine hydrochloride (660 g, 4.2 mol) in methanol (2.8 L) was refluxed for 3 h. Heptane was added, and methanol was removed by distillation. The product was crystallized from the solution, collected by filtration and dried in vacuum oven to constant weight. Yield: 1.05 kg, 94%. 1H NMR □CDCl3) 7.50 (d, 2H), 7.30 (d, 2H), 5.60 (s, 1H), 2.45 (s, 3H), 1.40 (s, 9H). MS (CI) m/z 229 (M++H).
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step One
Quantity
2.8 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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